Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a compound with the molecular formula C23H27N3O5 and a molecular weight of 425.485. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial to their inhibitory effect . The in silico docking and molecular dynamics simulations, along with binding data and absorption, distribution, metabolism, and excretion (ADME) calculations, can identify promising lead compounds .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
- Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s ability to interfere with cell proliferation, apoptosis, and angiogenesis warrants further exploration .
- Studies explore its impact on inflammatory pathways, cytokine production, and modulation of immune responses. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .
- Researchers investigate its interactions with pain receptors, neural pathways, and potential side effects. Clinical trials may assess its efficacy in pain relief .
- Investigations include MIC (minimum inhibitory concentration) studies, mode of action, and potential synergies with existing antibiotics or antifungal agents .
- Studies focus on its impact on neuronal health, oxidative stress, and neuroinflammation. Animal models and in vitro assays provide insights into its neuroprotective potential .
- Researchers explore its incorporation into nanoparticles, liposomes, or micelles. These systems enhance targeted drug delivery, improving therapeutic outcomes .
Anticancer Activity
Anti-Inflammatory Properties
Analgesic and Pain Management
Antibacterial and Antifungal Activities
Neuroprotective Effects
Drug Delivery Systems
Mechanism of Action
While the mechanism of action of “Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is not explicitly stated in the search results, piperidine derivatives are known to have a wide variety of biological activities. They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Future Directions
Piperidine derivatives, including “Methyl 4-(((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 4-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-30-20-6-4-3-5-19(20)25-23(29)26-13-11-16(12-14-26)15-24-21(27)17-7-9-18(10-8-17)22(28)31-2/h3-10,16H,11-15H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDHFQCRSHXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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